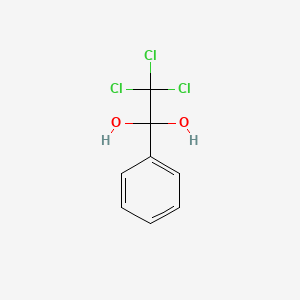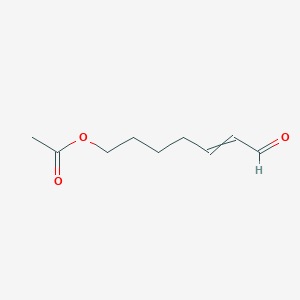
7-Oxohept-5-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxohept-5-en-1-yl acetate: is an organic compound with the molecular formula C9H14O3 . It is an ester derived from the combination of 7-oxohept-5-en-1-ol and acetic acid. This compound is characterized by the presence of a carbonyl group (C=O) at the seventh position and an acetate group (CH3COO-) attached to the first carbon of the heptene chain. The compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxohept-5-en-1-yl acetate typically involves the esterification of 7-oxohept-5-en-1-ol with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
7-oxohept-5-en-1-ol+acetic acidacid catalyst7-oxohept-5-en-1-yl acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Oxohept-5-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 7-oxohept-5-enoic acid.
Reduction: 7-hydroxyhept-5-en-1-yl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 7-Oxohept-5-en-1-yl acetate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, the compound is used to study enzyme-catalyzed reactions involving esters. It is also employed in the development of enzyme inhibitors and substrates for biochemical assays.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavorings. Its unique chemical structure imparts desirable olfactory properties, making it valuable in the formulation of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of 7-oxohept-5-en-1-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This hydrolysis reaction is crucial in various biochemical pathways, including metabolism and signal transduction.
Molecular Targets and Pathways:
Enzymes: Esterases and lipases.
Pathways: Metabolic pathways involving ester hydrolysis and subsequent oxidation or reduction reactions.
Comparación Con Compuestos Similares
7-Oxoheptanoic acid: Similar structure but lacks the acetate group.
Hept-5-en-1-yl acetate: Similar structure but lacks the carbonyl group at the seventh position.
7-Hydroxyhept-5-en-1-yl acetate: Similar structure but has a hydroxyl group instead of a carbonyl group.
Uniqueness: 7-Oxohept-5-en-1-yl acetate is unique due to the presence of both a carbonyl group and an acetate group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions distinguishes it from other similar compounds, providing a broader scope of applications in various fields.
Propiedades
Número CAS |
104455-61-0 |
|---|---|
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
7-oxohept-5-enyl acetate |
InChI |
InChI=1S/C9H14O3/c1-9(11)12-8-6-4-2-3-5-7-10/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
YCZFXCPTRUXLJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


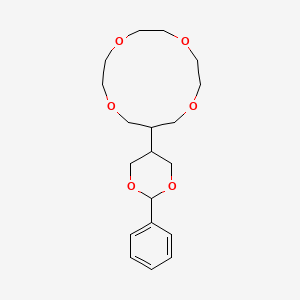
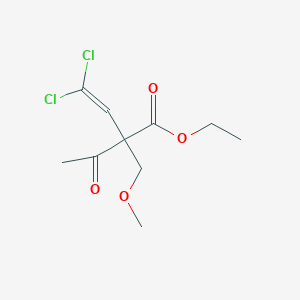

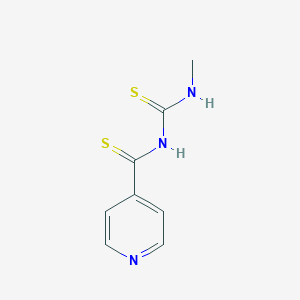

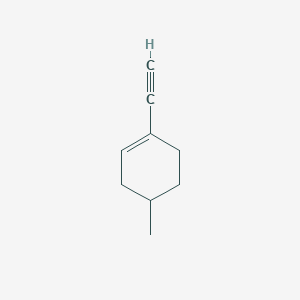
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)
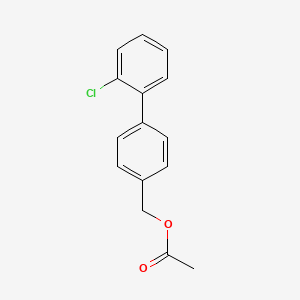
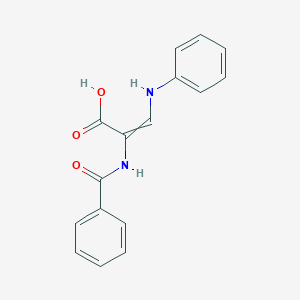
![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)
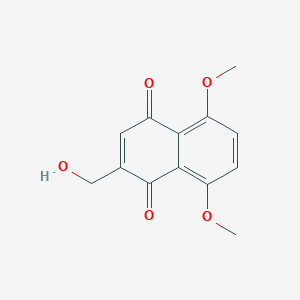
![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
